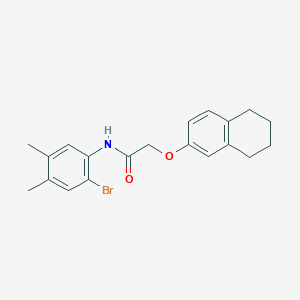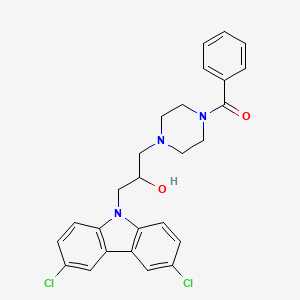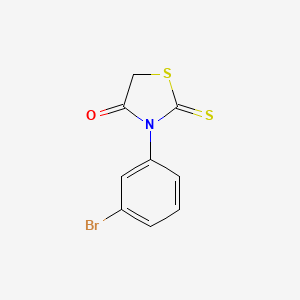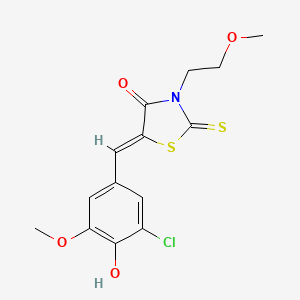
1-(3,4-dinitrophenyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dinitrophenyl)-1,2,3,4-tetrahydroquinoline, commonly known as DNPH-TQ, is a chemical compound that has been widely used in scientific research applications. DNPH-TQ is a tetrahydroquinoline derivative that has a dinitrophenyl group attached to its nitrogen atom. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
作用機序
The mechanism of action of DNPH-TQ involves the reaction of its dinitrophenyl group with carbonyl groups in the sample. This reaction forms a stable derivative, which can be detected and quantified using various analytical techniques.
Biochemical and Physiological Effects
DNPH-TQ has been shown to have minimal biochemical and physiological effects. This compound is not toxic and does not have any significant effects on living organisms. However, it should be handled with care as it is a potential irritant.
実験室実験の利点と制限
One of the significant advantages of DNPH-TQ is its high reactivity towards carbonyl compounds. This compound reacts with carbonyl groups to form stable derivatives, which can be easily analyzed using various analytical techniques. Moreover, DNPH-TQ is relatively inexpensive and has a high yield of synthesis.
However, there are also some limitations to the use of DNPH-TQ in laboratory experiments. One of the significant limitations is its selectivity towards carbonyl groups. This compound does not react with other functional groups, which limits its application in the analysis of complex samples. Additionally, DNPH-TQ is not stable in the presence of strong acids or bases, which can affect the accuracy of the analysis.
将来の方向性
There are several future directions for the use of DNPH-TQ in scientific research. One potential application of this compound is in the analysis of carbonyl compounds in complex samples such as environmental samples or biological fluids. Another potential direction is the development of new derivatives of DNPH-TQ with improved selectivity towards specific carbonyl groups.
Conclusion
DNPH-TQ is a tetrahydroquinoline derivative that has been extensively studied for its applications in scientific research. This compound has been synthesized using various methods and has been used in the analysis of carbonyl compounds in samples. DNPH-TQ has minimal biochemical and physiological effects and has several advantages and limitations for use in laboratory experiments. There are several future directions for the use of DNPH-TQ in scientific research, including the development of new derivatives with improved selectivity.
合成法
The synthesis of DNPH-TQ involves the reaction of 3,4-dinitroaniline with cyclohexanone in the presence of a catalyst. The resulting intermediate product is then reduced using sodium borohydride to obtain DNPH-TQ. The yield of this synthesis method is generally high, and the purity of the product can be improved by recrystallization.
科学的研究の応用
DNPH-TQ has been used in various scientific research applications. One of the most significant applications of DNPH-TQ is in the field of analytical chemistry. DNPH-TQ is a commonly used reagent for the detection of carbonyl compounds in samples. This compound reacts with carbonyl groups to form stable derivatives, which can be analyzed using various spectroscopic techniques.
特性
IUPAC Name |
1-(3,4-dinitrophenyl)-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-17(20)14-8-7-12(10-15(14)18(21)22)16-9-3-5-11-4-1-2-6-13(11)16/h1-2,4,6-8,10H,3,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGSGFZNXULLAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=CC(=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(4-benzyl-1-piperidinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5150089.png)

![2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5150110.png)
![[2-(4-morpholinyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl imidothiocarbamate dihydrobromide](/img/structure/B5150122.png)
![4-[(1-{2-oxo-2-[4-(2-phenoxyethyl)-1-piperazinyl]ethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5150130.png)
![3-bromo-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5150132.png)
![2-(4-methoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5150137.png)

![1-chloro-4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-2-methylbenzene](/img/structure/B5150152.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150159.png)
![5-[5-(2-isopropyl-4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5150167.png)

![3-(4-methyl-1-piperidinyl)-1-[4-(4-morpholinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5150173.png)
